molecular formula C19H19N3O3 B7560654 4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide

4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide

Numéro de catalogue B7560654
Poids moléculaire: 337.4 g/mol
Clé InChI: HWKCAHHQTSVEIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide, also known as TBAQ or TBAQ-4, is a novel quinoxaline derivative that has gained attention in the scientific community due to its potential pharmacological properties. TBAQ-4 is a synthetic compound that has been synthesized through various chemical methods.

Mécanisme D'action

4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 exerts its pharmacological effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. 4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects:
4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of various inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. 4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 has also been shown to induce the expression of various apoptotic genes, such as Bax and caspase-3, which are involved in the induction of apoptosis. Additionally, 4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 has been shown to inhibit the growth and proliferation of various cancer cell lines.

Avantages Et Limitations Des Expériences En Laboratoire

4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 has various advantages and limitations for lab experiments. One of the advantages is that it can be easily synthesized through various chemical methods. Additionally, 4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 has been shown to exhibit potent pharmacological properties, making it a promising candidate for further research. However, one of the limitations is that 4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 has not yet been extensively studied in vivo, and its potential toxicity and side effects are not yet fully understood.

Orientations Futures

There are various future directions for the research on 4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4. One of the directions is to investigate its potential use in the treatment of various diseases, such as cancer and arthritis. Additionally, further research is needed to understand the mechanism of action of 4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 and its potential toxicity and side effects. Furthermore, 4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 can be modified to improve its pharmacological properties, such as its bioavailability and selectivity. Finally, 4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 can be used as a starting point for the development of novel quinoxaline derivatives with improved pharmacological properties.

Méthodes De Synthèse

4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 can be synthesized through various chemical methods, including the reaction of 2,3-diaminotoluene with tert-butyl isocyanate in the presence of a suitable solvent. The reaction yields 4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 as a white crystalline solid, which can be purified through recrystallization. The purity of 4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. 4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections. 4-(tert-butyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide-4 has also been studied for its potential use as a diagnostic tool in various imaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET).

Propriétés

IUPAC Name

4-tert-butyl-N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-19(2,3)12-6-4-11(5-7-12)16(23)20-13-8-9-14-15(10-13)22-18(25)17(24)21-14/h4-10H,1-3H3,(H,20,23)(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKCAHHQTSVEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl)-N~1~-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.